GDC-0927, chemically known as (S)-2-(4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)phenyl)-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol, is a synthetic, non-steroidal, orally bioavailable compound that functions as a selective estrogen receptor degrader (SERD). [, , ] It is classified as a next-generation endocrine therapy agent due to its potent antagonistic activity against estrogen receptor alpha (ERα), a key driver in the progression of estrogen receptor-positive (ER+) breast cancers. [, , , ] GDC-0927 has garnered significant attention in scientific research due to its unique mechanism of action, superior drug-like properties compared to earlier SERDs, and potential for combating endocrine resistance in ER+ breast cancer. [, , , ]
GDC-0927 comprises a core chromene ring system substituted with a phenol group, a phenyl ring bearing an ether linker, and a fluoromethyl azetidine moiety. [, ] The precise spatial arrangement of these groups, elucidated through co-crystal structures with ERα, is essential for its potent ERα binding and degradation activity. [, ] Modifications to the molecule's structure, particularly around the phenolic groups, were found to impact its metabolic stability and oral bioavailability. []
GDC-0927 exerts its anti-cancer effects primarily by binding to ERα, inducing a conformational change that leads to the receptor's degradation. [, , ] Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which exhibit partial agonist activity, GDC-0927 acts as a complete ER antagonist, effectively suppressing ER-mediated transcription. [, , ] This full antagonist activity is attributed to its ability to immobilize ERα within the nucleus, preventing its association with coactivators and subsequent gene transcription. [, ] The degradation of ERα further reinforces the suppression of ER signaling. [, , , ] Notably, studies have shown that GDC-0927 effectively targets both wild-type ERα and mutant ERα variants, particularly those with mutations in the ligand-binding domain commonly associated with endocrine resistance. [, , ]
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: